molecular formula C12H10I2Se2 B15344568 Molecular iodine;(phenyldiselanyl)benzene CAS No. 59411-08-4

Molecular iodine;(phenyldiselanyl)benzene

Cat. No.: B15344568
CAS No.: 59411-08-4
M. Wt: 566.0 g/mol
InChI Key: CLWGFAMYQSGGGE-UHFFFAOYSA-N
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Description

Molecular iodine (I₂) is a diatomic halogen molecule widely utilized in organic synthesis, catalysis, and medical applications due to its electrophilic and oxidative properties . Its ability to mediate cyclization, oxidation, and halogenation reactions makes it indispensable in heterocyclic compound synthesis, such as imidazoles . Notably, molecular iodine exhibits unique anticancer properties by acting as a pro-oxidant, distinct from ionic iodine (e.g., KI) .

(Phenyldiselanyl)benzene (C₆H₅-Se-Se-C₆H₅) is an organoselenium compound featuring a diselanyl (Se-Se) bridge between two phenyl groups. While less studied than iodine compounds, organoselenium reagents are valued in redox chemistry and catalysis, though their reactivity and applications differ significantly from iodine-based systems.

Properties

CAS No.

59411-08-4

Molecular Formula

C12H10I2Se2

Molecular Weight

566.0 g/mol

IUPAC Name

molecular iodine;(phenyldiselanyl)benzene

InChI

InChI=1S/C12H10Se2.I2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12;1-2/h1-10H;

InChI Key

CLWGFAMYQSGGGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se][Se]C2=CC=CC=C2.II

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of molecular iodine;(phenyldiselanyl)benzene typically involves the reaction of molecular iodine with (phenyldiselanyl)benzene under specific conditions. One common method involves the use of molecular iodine as an electrophilic iodinating agent in the presence of a suitable solvent . The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and atom-efficient oxidants in combination with molecular iodine can enhance the green chemical profile of the production process .

Chemical Reactions Analysis

Types of Reactions

Molecular iodine;(phenyldiselanyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include molecular iodine, oxidants, and nucleophiles. The reaction conditions may involve the use of solvents such as hexane or chloroform, or solvent-free protocols to enhance the green chemical profile .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iodinated organic compounds, while substitution reactions can produce a variety of new organic molecules .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Reactivity in Imidazole Synthesis

Reagent Yield (%) Reaction Time (h) Key Conditions
Molecular Iodine (I₂) 85–90 24 DMSO/EtOH, 100°C
PIDA 70–75 12 Acetonitrile, 80°C
Br₂ 60–65 18 CH₂Cl₂, reflux

Table 2. Anticancer Activity of Iodine Species

Compound Mechanism IC₅₀ (Breast Cancer) Reference
Molecular Iodine (I₂) ROS generation, apoptosis 10–15 µM
KI (I⁻) No significant activity >100 µM

Biological Activity

Molecular iodine (I₂) and organoselenium compounds, such as (phenyldiselanyl)benzene, have garnered attention in recent years for their diverse biological activities. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of these compounds, synthesizing findings from various studies.

Antioxidant Properties

Molecular iodine is recognized for its antioxidant capabilities. Research indicates that I₂ can exert protective effects against oxidative stress in various tissues. For instance, supplementation with I₂ has shown to alleviate symptoms in patients with fibrocystic breast disease and benign prostatic hyperplasia (BPH), suggesting a role in reducing inflammation and promoting tissue health .

Antimicrobial Activity

Iodine is widely known for its broad-spectrum antimicrobial properties. Studies have demonstrated that I₂ can be effectively used in topical formulations to inhibit bacterial growth without significant cytotoxicity. For example, a glycerine composition containing I₂ was found to have lower cytotoxic effects compared to traditional iodine solutions like PVP-I .

Clinical Applications

Clinical studies have highlighted the utility of I₂ in treating conditions associated with inflammation and infection. The administration of Lugol’s solution, which contains I₂, has been associated with decreased prostate-specific antigen (PSA) levels in BPH patients, indicating potential therapeutic benefits .

Synthesis and Properties

(Phenyldiselanyl)benzene is an organoselenium compound that has been studied for its biological activity. Organoselenium compounds are known for their antioxidant properties and potential therapeutic effects against various diseases.

Biological Activity

Research has indicated that organoselenium compounds can exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .

Comparative Analysis of Biological Activities

CompoundAntioxidant ActivityAntimicrobial ActivityAnticancer PotentialClinical Applications
Molecular Iodine (I₂)HighHighModerateFibrocystic breast disease, BPH
(Phenyldiselanyl)benzeneModerateLowHighPotential use in cancer therapy

Case Studies

  • Fibrocystic Breast Disease : A study involving patients supplemented with 5 mg/day of Lugol's solution showed significant remission of symptoms, supporting the anti-inflammatory effects of I₂ .
  • Benign Prostatic Hyperplasia : In a clinical trial, administration of 5 mg/day of I₂ resulted in reduced PSA levels and improved urinary symptoms over eight months .
  • Antimicrobial Efficacy : A comparative study found that topical applications of glycerine-I₂ compositions exhibited lower cytotoxicity than conventional iodine formulations while maintaining effective antimicrobial activity .

Q & A

Basic Research Questions

Q. How can researchers design experiments to optimize reaction conditions for molecular iodine-catalyzed multicomponent syntheses?

  • Methodological Answer : Systematic optimization involves varying parameters such as solvent polarity (e.g., MeCN vs. DCM), temperature (25–80°C), catalyst loading (5–20 mol%), and heating methods (conventional vs. ultrasound). For example, highlights the use of a Box-Behnken Design (BBD) to evaluate three variables (solvent, temperature, iodine concentration) and their interactions, enabling efficient identification of optimal conditions. Reaction progress should be monitored via TLC or HPLC, with yields quantified using NMR or mass spectrometry .

Q. What are the key parameters to evaluate when assessing the catalytic efficiency of molecular iodine in selenylation reactions?

  • Methodological Answer : Critical parameters include:

  • Substrate scope : Test electron-rich vs. electron-deficient arylhydrazines and diselenides to assess compatibility ( ).
  • Turnover frequency (TOF) : Calculate moles of product per mole of iodine per hour under standardized conditions.
  • Side reactions : Monitor undesired pathways (e.g., over-oxidation) via control experiments without iodine.
    Reproducibility requires strict documentation of solvent purity, iodine source (e.g., sublimed vs. commercial), and moisture control .

Q. How can spectroscopic techniques characterize intermediates in (phenyldiselanyl)benzene-mediated reactions?

  • Methodological Answer :

  • Raman spectroscopy : Identify iodine-starch complexes or hypervalent intermediates (e.g., λ~600 nm for I–I stretching modes) .
  • NMR : Use 77^{77}Se NMR to track selenium coordination environments.
  • X-ray crystallography : Resolve structural details of crystalline intermediates (e.g., iodonium salts in ).
    Cross-validate findings with computational IR/Raman simulations (DFT) to confirm assignments .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of hypervalent iodine(III) vs. iodine(V) reagents in arylselenylations?

  • Methodological Answer : Iodine(III) reagents (e.g., diaryliodonium salts) typically undergo single-electron transfer (SET) pathways, while iodine(V) species (e.g., Dess-Martin periodinane) favor polar mechanisms. demonstrates that solvent polarity (e.g., fluoroalcohols) stabilizes transition states in SET processes. Use radical traps (TEMPO) and kinetic isotope effects (KIE) to distinguish mechanisms. DFT studies (B3LYP/6-31G*) can map energy profiles for competing pathways .

Q. How can researchers resolve contradictions in reported catalytic efficiency of molecular iodine across different substrates?

  • Methodological Answer : Contradictions often arise from unaccounted variables:

  • Substrate electronic effects : Quantify Hammett σ values for arylhydrazines to correlate reactivity with electronic descriptors.
  • Solvent coordination : Test coordinating solvents (DMF, DMSO) that may deactivate iodine via adduct formation.
  • Precompetitive inhibition : Use Lineweaver-Burk plots to identify substrate inhibition at high concentrations.
    Re-evaluate conflicting studies using standardized protocols ( ) and meta-analysis tools .

Q. What computational strategies integrate experimental data to elucidate reaction pathways in iodine-catalyzed systems?

  • Methodological Answer :

  • DFT calculations : Optimize geometries (B3LYP/def2-TZVP) for proposed intermediates and transition states. Compare computed NMR/IR spectra with experimental data ( ).
  • Microkinetic modeling : Fit rate constants to experimental yield/time data using software like COPASI.
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for untested substrates .

Q. How can researchers design multi-component reactions (MCRs) leveraging (phenyldiselanyl)benzene’s dual functionality?

  • Methodological Answer :

  • Orthogonal reactivity : Exploit selenium’s nucleophilicity and iodine’s electrophilicity in tandem reactions. For example, details MCRs where (phenyldiselanyl)benzene acts as both a selenium donor and a leaving group.
  • Sequential addition : Stage reagents to avoid premature deactivation (e.g., add iodine after diselenide activation).
  • In situ monitoring : Use ReactIR to detect transient species and adjust stoichiometry dynamically .

Q. What strategies mitigate decomposition of molecular iodine under aerobic or humid conditions?

  • Methodological Answer :

  • Stabilizers : Add KI (0.1–1 eq.) to form I3_3^-, reducing sublimation.
  • Moisture control : Use molecular sieves (3Å) or conduct reactions under inert atmosphere.
  • Low-temperature protocols : Perform reactions at –20°C to slow iodine oxidation ( ). Confirm stability via TGA/DSC analysis .

Tables for Data-Driven Analysis

Parameter Optimal Range Impact on Yield Reference
Iodine concentration10–15 mol%Peaks at 12 mol%
Solvent polarityMeCN > DCM > THFHigher polarity → faster kinetics
Temperature60–80°C>70°C risk decomposition
Spectroscopic Tool Application Key Observations
77^{77}Se NMRTracking Se–I adductsδ 200–300 ppm for Se–I bonds
Raman spectroscopyDetecting I2_2·S complex formationBand at 180 cm1^{-1} (I–I)

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